Stannocene Stannocene
Brand Name: Vulcanchem
CAS No.: 1294-75-3
VCID: VC0240882
InChI:
SMILES:
Molecular Formula: C10H10Sn
Molecular Weight: 0

Stannocene

CAS No.: 1294-75-3

Cat. No.: VC0240882

Molecular Formula: C10H10Sn

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

Stannocene - 1294-75-3

Specification

CAS No. 1294-75-3
Molecular Formula C10H10Sn
Molecular Weight 0

Introduction

Fundamental Structure and Properties

Stannocene is an organometallic compound with the molecular formula Sn(C₅H₅)₂, classified as a metallocene featuring a tin atom coordinated to two cyclopentadienyl rings (C₅H₅, often abbreviated as Cp) . Unlike ferrocene, which exhibits parallel cyclopentadienyl rings, stannocene's structural arrangement is characterized by non-parallel rings . This non-parallel configuration arises from the electronic structure of tin and significantly influences the compound's reactivity and properties.

The structural arrangement of stannocene is described as sandwich-like, where the central tin atom is positioned between the two cyclopentadienyl rings. This arrangement creates a distinctive three-dimensional structure that differs substantially from other metallocenes containing transition metals. The non-parallel configuration of the rings in stannocene contrasts with the more symmetric structures observed in metallocenes such as ferrocene, indicating fundamental differences in bonding interactions and electronic configuration .

Comparative Analysis with Related Metallocenes

Stannocene shares structural similarities with other group 14 metallocenes, particularly plumbocene (Pb(C₅H₅)₂), while differing significantly from transition metal metallocenes. The table below highlights key comparative features:

CompoundFormulaKey Structural FeaturesDistinctive Characteristics
StannoceneSn(C₅H₅)₂Non-parallel Cp ringsUnique bonding due to tin center
PlumbocenePb(C₅H₅)₂Non-parallel Cp ringsHeavier metal leads to different reactivity patterns
FerroceneFe(C₅H₅)₂Parallel Cp ringsExhibits remarkable stability
CobaltoceneCo(C₅H₅)₂Parallel Cp ringsDistinctive magnetic properties
NickeloceneNi(C₅H₅)₂Parallel Cp ringsDifferent electronic configuration

The differences in structure and reactivity between these metallocenes stem primarily from the electronic configuration of the central metal atom and its interaction with the π-electron systems of the cyclopentadienyl rings.

Bonding Characteristics and Electronic Structure

The bonding in stannocene presents intriguing features that have attracted significant theoretical and experimental investigation. The interaction between the tin center and cyclopentadienyl ligands differs fundamentally from that observed in transition metal metallocenes, primarily due to the electronic configuration of tin and its position in the periodic table .

Theoretical Analysis of Bonding

The computational investigations indicate that the attractive chemical bonding interactions in stannocene complexes are approximately 50% electrostatic, 30% covalent, and 20% dispersion-based . This distribution differs from transition metal metallocenes, which typically exhibit stronger covalent character in metal-ligand bonds.

Influence of Bonding on Structural Features

The bonding characteristics directly influence the structural features of stannocene. The non-parallel arrangement of the cyclopentadienyl rings stems from the electronic structure of tin, particularly its valence orbitals and their interaction with the π-systems of the cyclopentadienyl ligands . These interactions result in a more flexible molecular geometry compared to the rigid structures of transition metal metallocenes like ferrocene.

Computational studies indicate that upon complexation with ligands such as N-heterocyclic carbenes, the tin-cyclopentadienyl bond length elongates significantly, from approximately 246.9 to 279.7 pm . This structural change reflects the redistribution of electron density and alterations in bonding interactions when stannocene forms complexes with electron-donating ligands.

Synthetic Methods and Preparation

Stannocene can be synthesized through several methodologies, with the most common involving the reaction of cyclopentadienyl sodium with tin(II) chloride . This synthetic route provides an efficient path to stannocene by facilitating the transfer of cyclopentadienyl ligands to the tin center.

Standard Synthetic Procedure

The standard synthesis involves the following reaction:

2 NaC₅H₅ + SnCl₂ → Sn(C₅H₅)₂ + 2 NaCl

This reaction typically proceeds under inert atmosphere conditions due to the air and moisture sensitivity of both the reactants and the product. The reaction conditions, including solvent choice, temperature, and reaction time, significantly influence the yield and purity of the resulting stannocene .

Alternative Synthetic Approaches

Alternative approaches to stannocene synthesis may involve different tin precursors or cyclopentadienyl sources. These methods can offer advantages in terms of yield, selectivity, or accessibility of starting materials. Transmetallation reactions involving stannocene as a cyclopentadienyl transfer agent have also been documented, particularly in reactions with lanthanide metals .

Reactivity Patterns and Complex Formation

Stannocene exhibits distinctive reactivity patterns that stem from its electronic structure and the nature of the tin-cyclopentadienyl bonds. These reactivity patterns enable stannocene to participate in various chemical transformations and to form complexes with diverse ligands.

Interactions with N-Heterocyclic Carbenes

Research has demonstrated that stannocene readily forms complexes with N-heterocyclic carbenes (NHCs) . These complexes exhibit interesting structural features, with the NHC typically adopting a perpendicular orientation relative to the metallocene framework . This perpendicular arrangement influences the electronic properties and reactivity of the resulting complexes.

The formation of stannocene-NHC complexes proceeds through the reaction:

Sn(C₅H₅)₂ + NHC → Sn(C₅H₅)₂·NHC

The bond dissociation energies of these complexes vary depending on the specific NHC ligand, with values ranging from -16.7 to -27.9 kcal/mol . Interestingly, contrary to intuitive expectations, sterically more demanding NHCs with larger substituents on the nitrogen atoms form stronger bonds with stannocene compared to less bulky NHCs .

Stability and Reactivity of Stannocene Complexes

The stability of stannocene-NHC complexes varies significantly depending on the specific NHC ligand. Complexes with smaller substituents on the NHC nitrogen atoms (e.g., methyl groups) decompose within minutes to hours in solution at room temperature, while those with larger substituents exhibit greater stability .

Recent research has demonstrated that the complexation of stannocene with NHCs significantly affects the reactivity of the tin-cyclopentadienyl bonds. The bond dissociation energy for tin-cyclopentadienyl in uncoordinated stannocene is approximately 549.3 kcal/mol, which decreases dramatically to around 411.0 kcal/mol upon NHC complexation . This substantial decrease in bond strength indicates that NHC coordination activates stannocene toward further reactivity.

Advanced Applications in Chemical Synthesis

Recent developments in stannocene chemistry have revealed promising applications in organic synthesis and catalysis. The unique electronic and structural properties of stannocene and its derivatives enable them to participate in selective transformations that are challenging to achieve through conventional reagents.

C-H Bond Activation Chemistry

Research published in 2025 has demonstrated that stannylene compounds, related to stannocene, can be activated by N-heterocyclic carbenes to perform selective C(sp³)-H bond scissions . This research represents a significant advance in applying tin-based organometallics to challenging C-H activation processes.

The activated stannylene systems exhibit remarkable selectivity in both inter- and intramolecular C-H bond activation processes, leading to the formation of stannylene metallocycles . The selectivity of these transformations depends critically on both the specific NHC employed and the nature of the other ligands coordinated to the tin center.

Transmetallation Applications

Stannocene serves as an effective cyclopentadienyl transfer agent in transmetallation reactions, particularly those involving lanthanide metals . This application leverages stannocene's ability to transfer cyclopentadienyl ligands to other metal centers, facilitating the synthesis of diverse organometallic compounds that might be difficult to access through direct methods.

Recent Theoretical Investigations

Theoretical studies of stannocene have provided valuable insights into its electronic structure and bonding characteristics. These investigations employ advanced computational methods to elucidate the nature of the tin-carbon interactions and to predict the reactivity patterns of stannocene and its derivatives.

Energy Decomposition Analysis

Energy Decomposition Analysis combined with Natural Orbitals for Chemical Valence (EDA-NOCV) has been applied to understand the bonding in stannocene and its complexes . These analyses reveal that the bonding interactions between stannocene and ligands such as NHCs comprise:

  • Electrostatic interactions (approximately 50% of the attractive forces)

  • Covalent interactions (approximately 30%)

  • Dispersion interactions (approximately 20%)

The relative contributions of these interaction types vary depending on the specific complex and the nature of the coordinating ligand . Notably, dispersion interactions become increasingly significant as the size of the substituents on the coordinating ligand increases, highlighting the importance of considering dispersion effects in understanding the stability and properties of stannocene complexes.

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